Disperse Yellow 7 methacrylate
CAS No.: 480425-25-0
Cat. No.: VC20753279
Molecular Formula: C23H20N4O2
Molecular Weight: 384.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 480425-25-0 |
---|---|
Molecular Formula | C23H20N4O2 |
Molecular Weight | 384.4 g/mol |
IUPAC Name | [2-methyl-4-[(4-phenyldiazenylphenyl)diazenyl]phenyl] 2-methylprop-2-enoate |
Standard InChI | InChI=1S/C23H20N4O2/c1-16(2)23(28)29-22-14-13-21(15-17(22)3)27-26-20-11-9-19(10-12-20)25-24-18-7-5-4-6-8-18/h4-15H,1H2,2-3H3 |
Standard InChI Key | NLSOMFRHHRRNDW-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)OC(=O)C(=C)C |
Canonical SMILES | CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)OC(=O)C(=C)C |
Chemical Structure and Properties
Basic Chemical Information
Disperse Yellow 7 methacrylate is characterized by specific chemical identifiers and properties that define its structure and behavior in various applications.
Parameter | Information |
---|---|
CAS Number | 480425-25-0 |
Molecular Formula | C₂₃H₂₀N₄O₂ |
Molecular Weight | 384.4 g/mol |
IUPAC Name | [2-methyl-4-[(4-phenyldiazenylphenyl)diazenyl]phenyl] 2-methylprop-2-enoate |
InChI | InChI=1S/C23H20N4O2/c1-16(2)23(28)29-22-14-13-21(15-17(22)3)27-26-20-11-9-19(10-12-20)25-24-18-7-5-4-6-8-18/h4-15H,1H2,2-3H3 |
InChIKey | NLSOMFRHHRRNDW-UHFFFAOYSA-N |
The compound contains azo groups (-N=N-) that connect aromatic rings, contributing to its chromophoric properties, while the methacrylate moiety provides a reactive site for polymerization .
Physical Properties
The physical properties of Disperse Yellow 7 methacrylate influence its handling, storage, and application in various research and industrial contexts.
Property | Value |
---|---|
Physical State | Solid |
Melting Point | 132.7-135.8°C |
Shelf Life | 1095 days (when properly stored) |
Recommended Storage | 2-8°C |
The compound exhibits high stability and resistance to light and various environmental conditions, making it suitable for long-term applications in diverse fields .
Structural Characteristics
Disperse Yellow 7 methacrylate possesses several key structural features that contribute to its functionality:
-
The compound contains two azo groups (-N=N-) that link three aromatic rings in sequence, creating an extended conjugated system responsible for its absorption characteristics in the visible spectrum .
-
The methacrylate functionality (CH₂=C(CH₃)COO-) is attached to one end of the molecular structure, providing a reactive site for polymerization reactions .
-
The molecule's extended conjugation system contributes to its nonlinear optical properties, making it valuable for photonic applications .
-
The presence of both the azo chromophore and the polymerizable methacrylate group enables the compound to function as a photoactive monomer in polymer systems .
Synthesis Methods
The synthesis of Disperse Yellow 7 methacrylate typically follows a multi-step process that begins with the preparation of the azo dye component followed by functionalization with the methacrylate group.
The primary synthesis route involves:
-
Diazotization of an aromatic amine to form a diazonium salt
-
Azo coupling with another aromatic compound to form the azo dye structure
-
Esterification with methacryloyl chloride to introduce the methacrylate functionality
The synthesis process requires careful control of reaction conditions, particularly temperature during the diazotization step, as diazonium salts are thermally unstable.
For polymerization applications, Disperse Yellow 7 methacrylate can be incorporated into polymer systems through various techniques:
-
UV-initiated polymerization, where the compound is copolymerized with other monomers under ultraviolet irradiation
-
Radical polymerization in the presence of initiators
-
Block copolymerization to create functional segments within polymer chains
Applications
Polymer Science Applications
Disperse Yellow 7 methacrylate has demonstrated significant utility in polymer science, particularly in the development of functional materials:
-
The compound has been used to synthesize functional photoactive polysilane copolymers, including poly(methylphenylsilane) (PMPS) and poly(methylphenylsilane-co-dimethylsilane) (CPS) copolymers. These materials exhibit unique optical and photoluminescence properties that make them candidates for optoelectronic applications .
-
In polymer synthesis, UV irradiation techniques can be employed to generate silyl macroradicals that initiate the polymerization of Disperse Yellow 7 methacrylate. The resulting copolymers have molecular weights in the order of 10³ g/mol .
-
The compound has been utilized in creating acrylic copolymers with multiple amine pendants designed for pigment dispersion applications, suggesting utility in coating and coloration technologies.
Optical Applications
The unique optical properties of Disperse Yellow 7 methacrylate and its polymer derivatives have led to several specialized applications:
-
Nonlinear optical materials: Disperse Yellow 7 methacrylate-doped polymer films have been investigated for their nonlinear optical properties, including nonlinear absorption and refraction capabilities .
-
Optical limiting: The compound has demonstrated potential for optical power limiting applications through both saturation absorption at lower input irradiance and reverse saturation absorption at higher input irradiance .
-
Photonic devices: Its thermal nonlinearity and third-order nonlinear optical properties make Disperse Yellow 7 methacrylate a candidate for third harmonic property-based photonic devices .
Research Findings
Nonlinear Optical Properties
Research into the nonlinear optical properties of Disperse Yellow 7 methacrylate has yielded significant findings:
A comprehensive study using continuous wave (CW) laser techniques investigated Disperse Yellow 7 doped in Polymethyl methacrylate-methacrylic acid (PMMA-MA) polymer matrix. The research employed both open aperture and closed aperture Z-scan experimental methods to characterize various nonlinear optical properties .
Key findings from this research include:
Property | Observation |
---|---|
Nonlinear Absorption | Exhibits saturation absorption at lower input irradiance |
Saturation Behavior | Shows reverse saturation absorption at higher input irradiance |
Thermal Effects | Demonstrates thermal nonlinearity |
Optical Limiting | Functions effectively in both Type 1 and Type 2 optical limiting configurations |
The study determined important parameters such as nonlinear refractive index (n₂), nonlinear absorption coefficient (β), and changes in refractive index with input intensity. These characteristics establish Disperse Yellow 7 methacrylate as a promising candidate for photonic device applications .
Biological Activities
Recent investigations have revealed unexpected biological activities associated with Disperse Yellow 7 methacrylate:
-
Antimicrobial Properties: Studies have evaluated the antimicrobial properties of Disperse Yellow 7 methacrylate against various pathogens, with significant activity observed particularly against Gram-positive bacteria.
-
Cytotoxicity: In vitro cytotoxicity assays have demonstrated that Disperse Yellow 7 methacrylate exhibits varying degrees of effectiveness against cancer cell lines. Some research suggests that it may have comparable or superior cytotoxic effects against certain cancer cell lines when compared to cisplatin, a widely used chemotherapeutic agent.
These findings suggest potential applications in biomedical fields that warrant further investigation, although more extensive studies would be needed to fully characterize these properties and determine their practical utility.
Thermal Properties
The thermal characteristics of polymers incorporating Disperse Yellow 7 methacrylate have been studied extensively:
-
Thermal Stability: Functional polysilane copolymers containing Disperse Yellow 7 methacrylate have demonstrated thermal stability up to 300°C, suggesting potential applications in high-temperature environments .
-
Glass Transition Behavior: These functional polysilane copolymers exhibit two distinct glass transition temperatures, indicating the formation of block copolymer structures with discrete phases .
-
Thermal Analysis: Research has employed techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to characterize the thermal behavior of these materials, providing insights into their phase transitions and decomposition pathways.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume